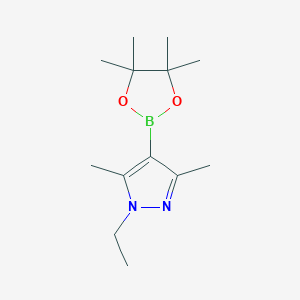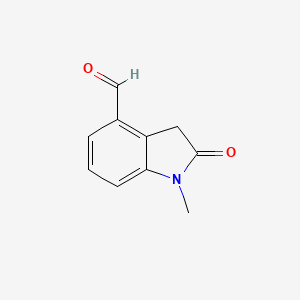
1-甲基-2-氧代吲哚-4-甲醛
描述
1-Methyl-2-oxoindoline-4-carbaldehyde, also known as 2,3-Dihydro-1-methyl-2-oxo-1H-indole-4-carboxaldehyde, is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 .
Synthesis Analysis
The synthesis of 1-Methyl-2-oxoindoline-4-carbaldehyde and similar compounds has been a subject of research. For instance, indole derivatives have been synthesized as prevalent moieties present in selected alkaloids . Another study designed several series of donepezil analogs which incorporate oxoindolin-2-one core .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxoindoline-4-carbaldehyde is based on the indoline structure, which is a significant heterocyclic system in natural products and drugs .科学研究应用
单分子磁行为
- 一项研究探索了使用 1-甲基-1H-吡咯-2-甲醛肟作为配位顺磁性过渡金属离子的配体,从而形成新的 {Mn(III)25} 桶状簇。该簇表现出单分子磁行为,并通过 Na(+) 阳离子连接成 1D 聚合物拓扑 (Giannopoulos 等人,2014 年).
克诺维纳格尔缩合反应
- 该化合物参与了在离子液体硝酸乙铵中进行的克诺维纳格尔缩合反应。与传统程序相比,该方法在更短的时间内提供了更高的收率 (Hangarge 等人,2002 年).
化学性质和反应
- 已经对 2-氯吲哚-3-甲醛与表卤代环氧丙烷的反应进行了研究,揭示了有趣的化学性质和反应,导致形成恶唑并[3,2-a]吲哚骨架 (Suzdalev 等人,2011 年).
合成应用
- 该化合物因其双重反应性和在制备具有生物学意义的物质(包括 α-氨基酸、β-氨基酸等)中的宝贵应用而被用作立体控制合成中的构建模块 (Alcaide & Almendros,2002 年).
类似化合物的化学
- 研究重点介绍了 2-氯喹啉-3-甲醛等相关类似物的化学,涵盖了目标化合物的合成方法、生物学评估和合成应用 (Hamama 等人,2018 年).
安全和危害
作用机制
Target of Action
1-Methyl-2-oxoindoline-4-carbaldehyde and its derivatives have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a primary target in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thereby increasing the concentration of acetylcholine in the brain . This can help alleviate the symptoms of Alzheimer’s disease, which is characterized by a decrease in acetylcholine levels .
Biochemical Pathways
By inhibiting AChE, 1-Methyl-2-oxoindoline-4-carbaldehyde affects the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning . The increase in acetylcholine levels can enhance these cognitive functions, potentially slowing the progression of Alzheimer’s disease .
Result of Action
The primary result of the action of 1-Methyl-2-oxoindoline-4-carbaldehyde is the inhibition of AChE, leading to an increase in acetylcholine levels . This can help improve cognitive functions in patients with Alzheimer’s disease . Additionally, some derivatives of the compound have shown strong cytotoxicity against certain human cancer cell lines , indicating potential anticancer properties.
生化分析
Biochemical Properties
1-Methyl-2-oxoindoline-4-carbaldehyde participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Methyl-2-oxoindoline-4-carbaldehyde, have been shown to interact with caspases, a family of protease enzymes involved in apoptosis . These interactions often involve the formation of strong complexes with zinc ions in the active binding sites of caspases, leading to enzyme inhibition or activation .
Cellular Effects
1-Methyl-2-oxoindoline-4-carbaldehyde affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce apoptosis in cancer cells by accumulating cells in the S phase of the cell cycle and substantially inducing late cellular apoptosis . This compound’s impact on gene expression and cell signaling pathways contributes to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 1-Methyl-2-oxoindoline-4-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form complexes with zinc ions in the active sites of caspases, leading to enzyme inhibition . Additionally, it can interact with other proteins and enzymes, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2-oxoindoline-4-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-Methyl-2-oxoindoline-4-carbaldehyde, can maintain their biological activity over extended periods, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of 1-Methyl-2-oxoindoline-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s efficacy and safety depend on the administered dosage .
Metabolic Pathways
1-Methyl-2-oxoindoline-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been shown to participate in metabolic reactions, affecting the overall metabolic profile of cells
Transport and Distribution
The transport and distribution of 1-Methyl-2-oxoindoline-4-carbaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
1-Methyl-2-oxoindoline-4-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
属性
IUPAC Name |
1-methyl-2-oxo-3H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9-4-2-3-7(6-12)8(9)5-10(11)13/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAODJVDVCDYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717058 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053655-92-7 | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




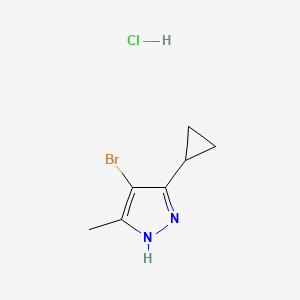


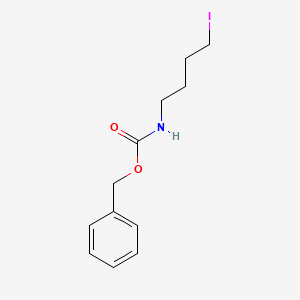

![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)
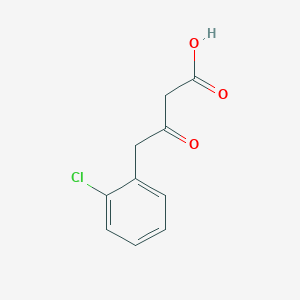
![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)

